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Diacetylcercosporin -

Diacetylcercosporin

Catalog Number: EVT-10918282
CAS Number:
Molecular Formula: C33H30O12
Molecular Weight: 618.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diacetylcercosporin is a naphthalenone.
Overview

Diacetylcercosporin is a secondary metabolite produced by various species of fungi, particularly those belonging to the genus Cercospora. This compound has garnered attention due to its potential biological activities, including antifungal and phytotoxic properties. Diacetylcercosporin is classified as a polyketide, a type of organic compound formed through the polymerization of acetyl and malonyl units. Its structural complexity and biological significance make it a subject of interest in both academic and industrial research.

Source and Classification

Diacetylcercosporin is primarily sourced from Cercospora species, which are known for their role as plant pathogens. These fungi are responsible for various plant diseases, particularly in crops like sugar beets and soybeans. The classification of diacetylcercosporin falls under the broader category of polyketides, which are characterized by their diverse structures and biological functions. Polyketides are synthesized through the action of polyketide synthases, enzymes that catalyze the assembly of carbon chains from simple building blocks.

Synthesis Analysis

Methods

The synthesis of diacetylcercosporin can be achieved through both natural extraction from fungal cultures and synthetic organic chemistry methods. The natural extraction typically involves cultivating Cercospora species under controlled conditions to maximize metabolite production. In contrast, synthetic methods may include:

  • Total Synthesis: This involves constructing the compound from simpler organic molecules through a series of chemical reactions.
  • Semi-synthesis: This method starts with a naturally occurring precursor that is chemically modified to yield diacetylcercosporin.

Technical Details

The total synthesis of diacetylcercosporin often requires multiple steps involving reactions such as aldol condensation, cyclization, and functional group transformations. Each step must be optimized for yield and purity, typically using techniques like chromatography for purification.

Molecular Structure Analysis

Structure

Diacetylcercosporin has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C16H16O5C_{16}H_{16}O_5, indicating the presence of carbon, hydrogen, and oxygen atoms arranged in a specific configuration that contributes to its biological activity.

Data

The molecular weight of diacetylcercosporin is approximately 288.29 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can be used to confirm its structure during synthesis.

Chemical Reactions Analysis

Reactions

Diacetylcercosporin participates in various chemical reactions that highlight its reactivity and potential applications. Key reactions include:

  • Nucleophilic Substitution: Involving the replacement of functional groups under specific conditions.
  • Oxidation-Reduction Reactions: Which can modify the compound's functional groups to enhance its biological activity.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms, including the role of catalysts and reaction conditions like temperature and solvent choice. The stability of diacetylcercosporin under different conditions also plays a crucial role in its applications.

Mechanism of Action

The mechanism of action for diacetylcercosporin involves its interaction with biological targets within cells. It is believed to disrupt cellular processes in target organisms, leading to inhibition of growth or cell death.

Process

  • Cell Membrane Disruption: Diacetylcercosporin may integrate into lipid membranes, altering permeability.
  • Inhibition of Enzymatic Activity: It can interfere with key enzymes involved in metabolic pathways, leading to reduced viability in fungal pathogens.

Data

Studies have shown that diacetylcercosporin exhibits significant antifungal activity against various plant pathogens, making it a candidate for agricultural applications.

Physical and Chemical Properties Analysis

Physical Properties

Diacetylcercosporin is typically a yellowish crystalline solid at room temperature. Its solubility varies with solvents; it is more soluble in organic solvents compared to water.

Chemical Properties

  • Melting Point: The melting point ranges around 150-155 °C.
  • Stability: Diacetylcercosporin is stable under normal storage conditions but may degrade upon exposure to light or extreme temperatures.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during synthesis and application studies.

Applications

Diacetylcercosporin has several scientific uses, particularly in agriculture as an antifungal agent. Its ability to inhibit fungal growth makes it valuable for developing biofungicides that are less harmful than synthetic chemicals.

Scientific Uses

  • Agricultural Biofungicide: Utilized for controlling plant diseases caused by fungal pathogens.
  • Research Tool: Employed in studies investigating fungal biology and resistance mechanisms.
Biosynthetic Pathways and Genetic Regulation

Genomic Insights into Polyketide Synthase-Dependent Biosynthesis

Diacetylcercosporin belongs to the perylenequinone class of photoactivated polyketide mycotoxins. Its biosynthesis initiates with a fungal iterative non-reducing polyketide synthase (NR-PKS) encoded by the CTB1 (cercosporin toxin biosynthesis 1) gene. This megasynthase catalyzes the condensation of one acetyl-coenzyme A starter unit with seven malonyl-coenzyme A extender units to form a highly reactive poly-β-keto intermediate. The CTB1 gene product (2,196 amino acids) contains conserved catalytic domains: keto synthase (KS), acyltransferase (AT), thioesterase (TE), and two acyl carrier proteins (ACP) [1] [6]. In vitro enzymatic studies confirmed that CTB1 directly produces the naphthopyrone nor-toralactone (C₁₆H₁₂O₄), which serves as the first stable polyketide intermediate [1] [4]. This finding resolved earlier contradictions in biosynthetic models by establishing nor-toralactone—not a symmetric dimeric precursor—as the foundational scaffold for subsequent oxidations and dimerization. Genomic sequencing of Cercospora nicotianae further revealed that CTB1 resides within a larger biosynthetic gene cluster physically linked to downstream modification enzymes [4] [9].

Role of CTB Gene Clusters in Modular Assembly Mechanisms

The cercosporin biosynthetic (CTB) cluster spans approximately 37 kilobases and comprises eight core genes (CTB1–CTB8) that orchestrate diacetylcercosporin assembly through discrete enzymatic steps [4] [5]. Following nor-toralactone formation by CTB1, the didomain protein CTB3 executes two critical reactions: its O-methyltransferase domain methylates nor-toralactone to yield toralactone, and its flavin-dependent monooxygenase domain cleaves the pyrone ring via oxidative C-C bond cleavage [1]. Subsequent steps involve:

  • CTB2 (O-methyltransferase): Methylates quinone intermediates
  • CTB5 (FAD-dependent oxidoreductase): Catalyzes dehydrogenation
  • CTB6 (NAD(P)H-dependent ketone reductase): Mediates stereospecific reductions
  • CTB7 (FAD-dependent monooxygenase): Installs the methylenedioxy bridge characteristic of perylenequinones [5]

Table 1: Core Enzymes in the CTB Gene Cluster

GeneProtein FunctionCatalytic Role in Diacetylcercosporin Pathway
CTB1Non-reducing PKSSynthesizes nor-toralactone from acetyl/malonyl-CoA
CTB3O-MT/FAD-MO didomainMethylates nor-toralactone; oxidatively cleaves pyrone
CTB5FAD-dependent oxidoreductaseGenerates quinone intermediates
CTB6NAD(P)H-dependent ketone reductaseStereospecific reduction of keto groups
CTB7FAD-dependent monooxygenaseForms methylenedioxy bridge

The final dimerization step, yielding the symmetric perylenequinone core, occurs spontaneously or enzymatically. Transporters (CTB4, CFP) then export diacetylcercosporin to the extracellular environment [6] [4].

Regulatory Networks Involving Light-Responsive Transcriptional Factors

Diacetylcercosporin biosynthesis is obligately dependent on light exposure and genetically regulated by a hierarchical network. The Zn(II)₂Cys₆ transcription factor CTB8 serves as the pathway-specific master regulator, directly activating CTB1–CTB7 expression by binding to their promoter regions [4] [6]. A second Zn(II)₂Cys₆ regulator, CRG1 (cercosporin resistance gene 1), co-regulates the CTB cluster indirectly via upstream signaling cascades. Disruption of CTB8 or CRG1 abolishes diacetylcercosporin production [4]. Light induction involves:

  • Photoreceptor Systems: Unidentified blue-light receptors activate calcium/calmodulin and mitogen-activated protein kinase (MAPK) signaling cascades.
  • Signal Transduction: The MAP kinase kinase kinase CZK3 (Cercospora zeae-maydis) phosphorylates downstream targets that interface with CTB8 [6].
  • Feedback Inhibition: Disruption of structural genes (e.g., CTB1, CTB3) downregulates transcription of other CTB genes, indicating pathway autoregulation [4]. Nutrient conditions (carbon/nitrogen ratio), pH, and temperature further modulate this regulatory hierarchy, with optimal biosynthesis occurring at 22°C–25°C and pH 5.0–7.0 [6].

Evolutionary Conservation of Perylenequinone Biosynthetic Gene Clusters

The CTB cluster exhibits deep evolutionary conservation beyond Cercospora, indicative of horizontal gene transfer (HGT) events. Genomic analyses identified syntenic CTB orthologs in Colletotrichum (C. fioriniae, C. nymphaeae), Magnaporthe oryzae, and Elsinoë fawcettii [5] [9]. Key evolutionary insights include:

  • Cluster Expansion: The functional CTB cluster is larger than initially recognized, incorporating CFP (cercosporin facilitator protein) and four additional genes (CTB9–CTB12) responsible for late-stage modifications.
  • Gene Duplication: Cercospora beticola possesses paralogs of CTB5 and CTB7, suggesting subfunctionalization after duplication events [5].
  • Conservation Patterns: CTB1, CTB3, CTB7, and CTB8 show >85% amino acid identity across taxa, while transporter genes (CTB4, CFP) diverge significantly due to host-specific adaptation pressures [5] [9].

Table 2: Conservation of CTB Homologs Across Fungal Genera

SpeciesGenomic ContextKey CTB OrthologsDiacetylcercosporin Production
Cercospora nicotianae37.2-kb cluster; 8 core genesCTB1–CTB8Confirmed
Colletotrichum fioriniae39.5-kb cluster; syntenic arrangementCTB1, CTB3, CTB7, CTB8Experimentally verified
Magnaporthe oryzaeFragmentary; lacks transportersCTB1, CTB3, CTB7Not detected

Phylogenomic comparisons confirm that perylenequinone biosynthesis arose in a common ancestor of Dothideomycetes and Sordariomycetes fungi, with CTB cluster integrity directly correlating with toxin production in plant-pathogenic lineages [5] [9].

Properties

Product Name

Diacetylcercosporin

IUPAC Name

1-[21-(2-acetyloxypropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl acetate

Molecular Formula

C33H30O12

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3

InChI Key

JQHGSMOYNPGRFL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C

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